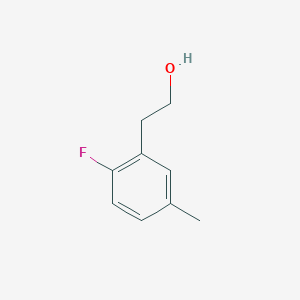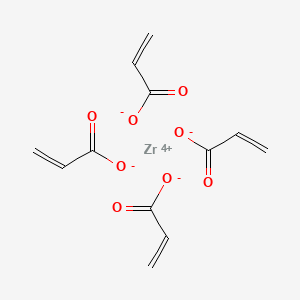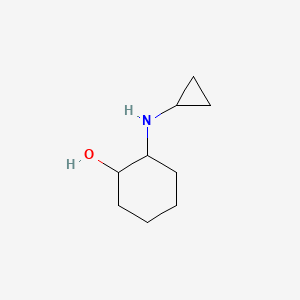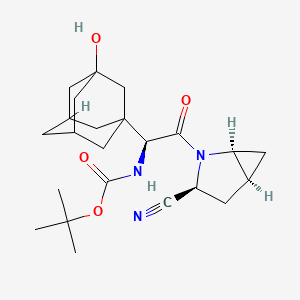
2-(2-fluoro-5-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluoro-5-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO It consists of a phenyl ring substituted with a fluorine atom and a methyl group, along with an ethanol group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2-fluoro-5-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2-fluoro-5-methylbenzene is reacted with ethylene oxide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-fluoro-5-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2-Fluoro-5-methyl-phenyl)acetone.
Reduction: 2-(2-Methyl-phenyl)ethanol.
Substitution: 2-(2-Methoxy-5-methyl-phenyl)-ethanol.
Aplicaciones Científicas De Investigación
2-(2-fluoro-5-methylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-fluoro-5-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-5-methylphenyl isocyanate
- 2-Fluoro-5-methoxyphenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
2-(2-fluoro-5-methylphenyl)ethan-1-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical and physical properties, such as increased reactivity and solubility, compared to similar compounds. The presence of the fluorine atom also enhances the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in various chemical syntheses.
Propiedades
Fórmula molecular |
C9H11FO |
|---|---|
Peso molecular |
154.18 g/mol |
Nombre IUPAC |
2-(2-fluoro-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11FO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
DLNYAXHHQMKTJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)F)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






methanone](/img/structure/B8753710.png)


![3-Phenylbenzo[d]isoxazole-5,6-diol](/img/structure/B8753721.png)






